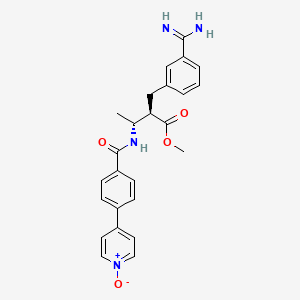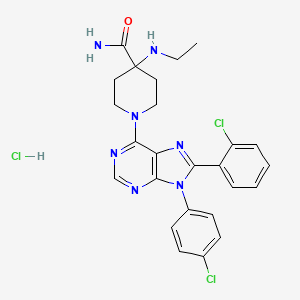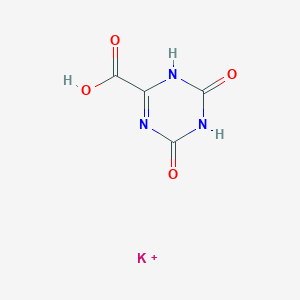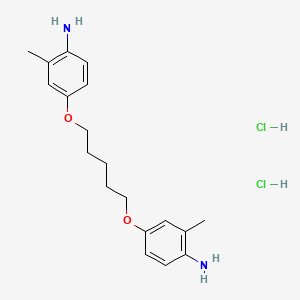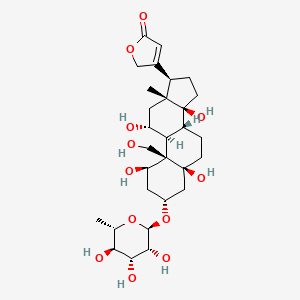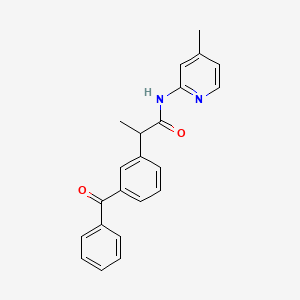
Piketoprofeno
Descripción general
Descripción
Piketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) for topical use in the form of a cream . It is chemically known as the 4-picolineamide of the NSAID ketoprofen . It is used for local pain relief and mild and occasional inflammation caused by small contusions, bruises, strains, torticollis or other contractures, and lumbago .
Synthesis Analysis
The synthesis of Piketoprofen is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis
Piketoprofen has a molecular formula of C22H20N2O2 . The Piketoprofen molecule contains a total of 48 bonds. There are 28 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
Piketoprofen has a molecular weight of 344.41 . It is typically stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Aplicaciones Científicas De Investigación
Analgésico Tópico para Trastornos Musculoesqueléticos
El Piketoprofeno se utiliza principalmente como un fármaco antiinflamatorio no esteroideo (AINE) tópico. Se ha estudiado su eficacia en el tratamiento del reumatismo de tejidos blandos y trastornos musculoesqueléticos relacionados . La formulación en crema permite la aplicación directa en el área afectada, proporcionando alivio localizado del dolor y reduciendo la inflamación.
Estudios Comparativos en Reumatología
Las investigaciones han comparado la eficacia de la crema de this compound con otros AINE como el Flurbiprofeno en el tratamiento del reumatismo extraarticular . Estos estudios ayudan a comprender la eficacia relativa y el perfil de seguridad del this compound en comparación con otras opciones de tratamiento disponibles en reumatología.
Investigación Farmacocinética
La absorción y el metabolismo del this compound han sido objeto de estudios farmacocinéticos. Las investigaciones que involucran la absorción percutánea de this compound en modelos animales, como los conejos, proporcionan información sobre su biodisponibilidad y exposición sistémica después de la administración tópica .
Aplicaciones Dermatológicas
Si bien no está directamente indicado para afecciones dermatológicas, las propiedades antiinflamatorias del this compound pueden tener aplicaciones potenciales en dermatología. Los AINE similares se utilizan para afecciones como la dermatitis eczematosa y el acné vulgar, lo que sugiere una posible vía de investigación para el this compound en la terapia dermatológica .
Manejo del Dolor Postoperatorio
Los AINE son una piedra angular en el manejo del dolor postoperatorio debido a sus efectos analgésicos y antiinflamatorios. El this compound podría explorarse por su utilidad en los protocolos de manejo del dolor posquirúrgico, especialmente donde la aplicación tópica puede ser ventajosa .
Medicina Pediátrica
El uso de AINE en medicina pediátrica requiere una consideración cuidadosa debido al riesgo de efectos adversos. La investigación sobre la seguridad y eficacia del this compound en niños podría ampliar sus aplicaciones terapéuticas, siempre que demuestre un perfil de riesgo-beneficio favorable .
Mecanismo De Acción
Target of Action
Piketoprofen, a small molecule drug, primarily targets Cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins from arachidonic acid, which play a crucial role in inflammation, pain, and fever.
Mode of Action
Piketoprofen acts as a COX inhibitor . It reduces prostaglandin synthesis by inhibiting the activity of both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever.
Pharmacokinetics
Piketoprofen is used topically in the form of a cream It’s known that the percutaneous absorption of piketoprofen can be influenced by nonionic surface-active agents .
Result of Action
The inhibition of prostaglandin synthesis by piketoprofen leads to a reduction in inflammation, pain, and fever. This makes it effective for the treatment of conditions such as arthritis, inflammation, and joint diseases .
Action Environment
The action, efficacy, and stability of piketoprofen can be influenced by various environmental factors. For instance, the percutaneous absorption of piketoprofen can be affected by the presence of nonionic surface-active agents . .
Propiedades
IUPAC Name |
2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKKFRSMGBFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021570, DTXSID90866814 | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60576-13-8 | |
| Record name | Piketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piketoprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)

